



Application Note: Determination of (1R)-AZD-1480 IC50 using the MTS Assay

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Compound of Interest		
Compound Name:	(1R)-AZD-1480	
Cat. No.:	B1684625	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of **(1R)-AZD-1480**, a potent JAK2 inhibitor, using a colorimetric MTS assay. The protocol covers the underlying principles, required materials, step-by-step procedures, and data analysis.

Introduction

(1R)-AZD-1480 is the active enantiomer of AZD-1480, a potent, ATP-competitive small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2] The JAK/STAT (Signal Transducer and Activator of Transcription) signaling pathway is crucial for cytokine signaling that governs cell proliferation, differentiation, and survival.[3] Aberrant activation of the JAK/STAT pathway, particularly constitutive activation of STAT3, is a hallmark of various human cancers.[1] (1R)-AZD-1480 exerts its antineoplastic activity by inhibiting JAK2, which in turn blocks the phosphorylation and activation of STAT3, leading to reduced tumor cell proliferation and survival.[4]

Determining the potency of a kinase inhibitor is a critical step in drug development. The IC50 value, which represents the concentration of an inhibitor required to reduce a specific biological activity by 50%, is a key metric for this purpose. The MTS assay is a robust and high-throughput method for assessing cell viability.[5] It is a colorimetric assay based on the reduction of a tetrazolium compound (MTS) by metabolically active cells into a soluble, colored formazan product. The amount of formazan produced is directly proportional to the number of

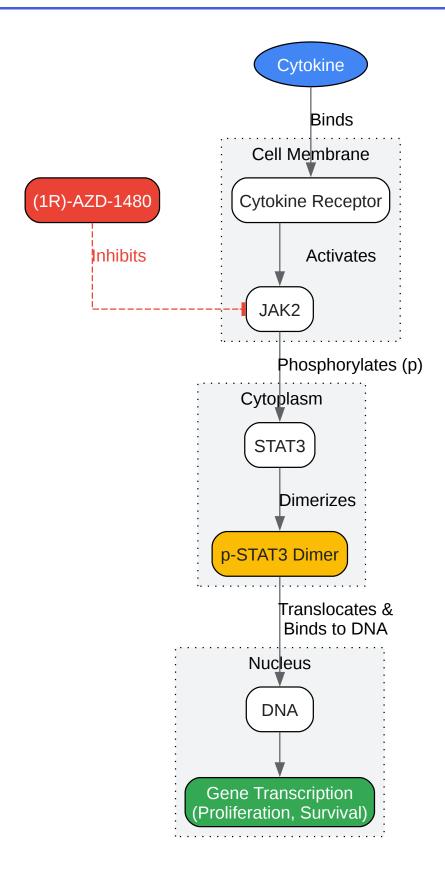


viable cells, allowing for the quantification of the cytotoxic or cytostatic effects of a compound like (1R)-AZD-1480.

(1R)-AZD-1480 Mechanism of Action

(1R)-AZD-1480 targets the JAK family of tyrosine kinases, exhibiting high selectivity for JAK2. In many cancer cells, cytokine binding to its receptor activates receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors for genes involved in cell growth and survival. By inhibiting JAK2, (1R)-AZD-1480 effectively halts this signaling cascade.[4][6]





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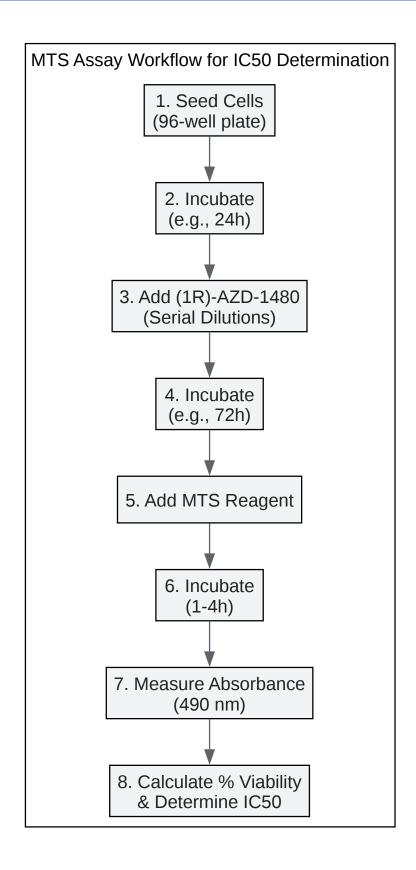
Caption: JAK/STAT signaling pathway and the inhibitory action of (1R)-AZD-1480.



Experimental ProtocolsPrinciple of the MTS Assay

The MTS assay quantifies viable cells by measuring their metabolic activity. Dehydrogenase enzymes present in living cells reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the cell culture medium. The intensity of the color, measured as absorbance, is directly proportional to the number of viable cells. This allows for the calculation of cell viability after treatment with **(1R)-AZD-1480**.





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